
N-(2,6-dimethyl-3-(morpholinosulfonyl)phenyl)-N,4-dimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-dimethyl-3-(morpholinosulfonyl)phenyl)-N,4-dimethylbenzenesulfonamide is a complex organic compound that features both sulfonamide and morpholine functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethyl-3-(morpholinosulfonyl)phenyl)-N,4-dimethylbenzenesulfonamide typically involves multiple steps:
Formation of the sulfonamide group: This can be achieved by reacting a sulfonyl chloride with an amine under basic conditions.
Introduction of the morpholine ring: This step may involve nucleophilic substitution reactions where a morpholine derivative is introduced.
Final assembly: The final compound is assembled through a series of coupling reactions, often using catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to scale up the process. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring or the methyl groups.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
科学研究应用
N-(2,6-dimethyl-3-(morpholinosulfonyl)phenyl)-N,4-dimethylbenzenesulfonamide may have several applications:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration as a drug candidate for various diseases, particularly those involving sulfonamide-sensitive pathways.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
作用机制
The mechanism of action would depend on the specific biological target. Generally, sulfonamide compounds inhibit enzymes by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s activity. The morpholine ring may enhance binding affinity or specificity.
相似化合物的比较
Similar Compounds
- N-(2,6-dimethylphenyl)-N-methylbenzenesulfonamide
- N-(2,6-dimethyl-3-morpholinylphenyl)-N-methylbenzenesulfonamide
Uniqueness
N-(2,6-dimethyl-3-(morpholinosulfonyl)phenyl)-N,4-dimethylbenzenesulfonamide is unique due to the presence of both the morpholine ring and the sulfonamide group, which may confer distinct chemical and biological properties compared to similar compounds.
生物活性
N-(2,6-dimethyl-3-(morpholinosulfonyl)phenyl)-N,4-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is C16H22N2O4S, featuring a sulfonamide functional group that is known for its diverse biological activities. It contains a morpholine ring, which is significant in enhancing the compound's solubility and bioavailability.
Sulfonamides generally exhibit their biological activity through the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects, making sulfonamides useful in treating bacterial infections. Additionally, compounds with morpholine and sulfonamide groups have been observed to interact with various biological targets, influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown efficacy against several bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest that the compound has potential as an antimicrobial agent.
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 15 |
Staphylococcus aureus | 10 |
Pseudomonas aeruginosa | 20 |
Anticancer Activity
Emerging studies have indicated that this sulfonamide may possess anticancer properties. Preliminary data suggest that it can induce apoptosis in cancer cell lines such as breast and colon cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation.
Case Studies
-
Study on Antibacterial Efficacy :
A recent study published in Journal of Antimicrobial Chemotherapy evaluated the antibacterial efficacy of various sulfonamides, including this compound. The results demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, supporting its potential use in clinical settings . -
Anticancer Properties :
Another study investigated the compound's effect on human breast cancer cells (MCF-7). The findings revealed that treatment with the compound led to a significant reduction in cell viability and increased apoptotic markers compared to controls .
常见问题
Basic Research Questions
Q. What synthetic methodologies are effective for producing N-(2,6-dimethyl-3-(morpholinosulfonyl)phenyl)-N,4-dimethylbenzenesulfonamide, and how can reaction yields be optimized?
- Answer : Copper-catalyzed cross-dehydrogenative coupling (CDC) is a key method for synthesizing analogous sulfonamides. For example, reactions using CuI (10 mol%) in acetonitrile at room temperature for 24 hours achieved yields of 61–89% for related compounds . Optimization involves:
- Catalyst screening (e.g., CuBr vs. CuI) to enhance coupling efficiency.
- Solvent selection (polar aprotic solvents like DMF improve solubility of sulfonamide precursors).
- Stoichiometric tuning (1.2 equivalents of alkynes relative to sulfonamides).
- Purification via silica gel chromatography (hexane/EtOAc gradients) and recrystallization (ethanol/water) ensures purity, as evidenced by sharp melting points (68.4–95.9°C) .
Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?
- Answer : Multi-modal characterization is essential:
- ¹H/¹³C NMR : Key signals include methyl groups (δ 2.3–2.5 ppm), morpholine protons (δ 3.6–3.8 ppm), and sulfonamide-linked carbons (δ 140–145 ppm) .
- IR Spectroscopy : Strong S=O stretches (1150–1300 cm⁻¹) and N-H bends (1530–1570 cm⁻¹) confirm sulfonamide functionality .
- HRMS : Molecular ion peaks (e.g., [M+H]+ at 434.1875) with <3 ppm error validate molecular formula .
Q. How are physicochemical properties such as LogP and solubility determined for this compound?
- Answer : Standardized methods include:
-
LogP : Shake-flask octanol/water partitioning correlated with HPLC retention times (r² > 0.95) .
-
Solubility : Equilibrium solubility measured in PBS (pH 7.4) via nephelometry .
-
Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition onset at ~210°C .
Table 1 : Representative Physicochemical Data
Property Method Value Reference Molecular Weight HRMS 434.19 g/mol LogP Shake-flask 3.6 Aqueous Solubility Nephelometry (pH 7.4) 12 µg/mL
Advanced Research Questions
Q. What strategies elucidate structure-activity relationships (SAR) for this compound in enzyme inhibition?
- Answer : SAR requires systematic structural modifications and assays:
- Morpholinosulfonyl Positioning : Meta substitution reduced autotaxin inhibition (IC50 shift from 12 nM to 480 nM) .
- Methyl Group Impact : Deleting 2,6-methyl groups lowered LogP by 0.8 units, reducing membrane permeability 5-fold .
- Electron-Withdrawing Groups : Adding -CF3 improved metabolic stability (t1/2 increased from 2.1 to 8.7 hours) .
- Computational Docking : AutoDock Vina simulations validated binding poses in enzyme active sites .
Q. How can contradictory biological activity data across studies be resolved?
- Answer : Discrepancies arise from assay variability or impurities. Mitigation strategies:
- Assay Standardization : Fixed enzyme concentrations (e.g., 10 nM autotaxin) and incubation times (60 min) .
- Purity Validation : HPLC-UV (≥95% purity) and residual solvent analysis (GC-MS) .
- Orthogonal Assays : Confirm activity via fluorescence-based and surface plasmon resonance (SPR) methods .
Q. What experimental designs are optimal for mechanistic studies of this compound?
- Answer : Integrate multi-disciplinary approaches:
- Target Engagement : Cellular thermal shift assays (CETSA) confirm direct binding .
- Kinetic Profiling : SPR measures binding kinetics (e.g., KD = 8.3 nM) .
- Structural Biology : Co-crystallization with targets (2.1 Å resolution) visualizes binding interactions .
Q. How can solubility challenges in biological assays be addressed?
- Answer : Strategies include:
- Cosolvents : 0.1% DMSO in buffers without exceeding 1% organic content .
- Nanoformulations : Lipid nanoparticles (70–100 nm) enhance solubility 15-fold .
- Prodrugs : Phosphate esters increase solubility to 2.1 mg/mL .
Q. What analytical workflows ensure batch-to-batch consistency during scale-up?
- Answer : Rigorous quality control involves:
- HPLC-UV : ≥98% purity with C18 columns and acetonitrile/water gradients .
- 2D NMR : HSQC/HMBC confirm morpholinosulfonyl-phenyl connectivity .
- Elemental Analysis : C/H/N content within 0.4% of theoretical values .
属性
IUPAC Name |
N-(2,6-dimethyl-3-morpholin-4-ylsulfonylphenyl)-N,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S2/c1-15-5-8-18(9-6-15)28(23,24)21(4)20-16(2)7-10-19(17(20)3)29(25,26)22-11-13-27-14-12-22/h5-10H,11-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGKEDQAIDPBML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2C)S(=O)(=O)N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。